5-Aminoisophthalic acid hydrate; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

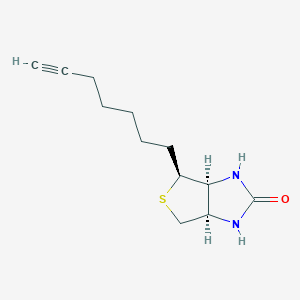

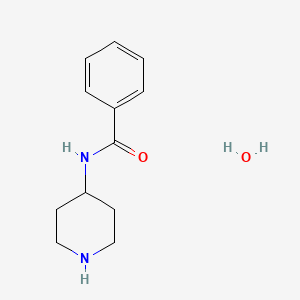

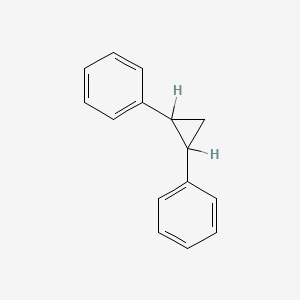

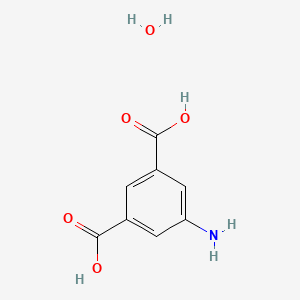

5-Aminoisophthalic acid hydrate is an off-white to pale yellow powder . Its molecular formula is C8H7NO4·H2O and it has a molecular weight of 199.16 .

Synthesis Analysis

The synthesis of 5-Aminoisophthalic acid involves two stages . The first stage involves the reaction of 5-nitrobenzene-1,3-dicarboxylic acid with sodium hydroxide in water for 1 hour. The second stage involves the reaction with hydrazine hydrate in water at 30 - 35°C for 1 hour .Molecular Structure Analysis

The molecular structure analysis of 5-Aminoisophthalic acid hydrate can be done using various techniques such as scanning electron microscopy, energy dispersive x-ray, thermogravimetric analysis, and x-ray diffraction spectroscopy .Chemical Reactions Analysis

5-Aminoisophthalic acid hydrate undergoes a hydration/dehydration phase transition mechanism in organic crystals . For example, exposing the hemihydrate of 5-aminoisophthalic acid to acetonitrile, methanol, or ethanol vapor leads to dehydration and gives the anhydrous phase of 5-aminoisophthalic acid .Physical and Chemical Properties Analysis

5-Aminoisophthalic acid hydrate is a white to brown solid . It has a molecular weight of 199.16 . It is insoluble in water . The storage temperature is at room temperature .Safety and Hazards

5-Aminoisophthalic acid hydrate causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers Relevant papers on 5-Aminoisophthalic acid hydrate discuss its use in the synthesis of Poly (5-aminoisophthalic acid) by oxidative polymerization reaction , and its use in the synthesis of 5-Substituted Derivatives of Isophthalic Acid .

作用機序

Target of Action

This compound is often used as a starting material in organic synthesis , suggesting that its targets could vary depending on the specific reactions and conditions it is involved in.

Mode of Action

The mode of action of 5-Aminoisophthalic Acid Hydrate is also not clearly defined in the available resources. As a starting material in organic synthesis, its mode of action would depend on the specific reactions it undergoes. The presence of the amino group (-NH2) and carboxylic acid groups (-COOH) in its structure suggest that it can participate in various types of reactions, including condensation and polymerization .

Result of Action

Given its use as a starting material in organic synthesis, the results of its action would likely depend on the specific reactions it is involved in and the resulting compounds synthesized .

Action Environment

The action, efficacy, and stability of 5-Aminoisophthalic Acid Hydrate can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other reactants or catalysts. For instance, it is recommended to store the compound at 0-8°C , suggesting that its stability could be affected by temperature.

特性

IUPAC Name |

5-aminobenzene-1,3-dicarboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.H2O/c9-6-2-4(7(10)11)1-5(3-6)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTAIJSVIRWYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole](/img/structure/B6335868.png)

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)